2-Morpholinoethanol
Overview
Description
2-Morpholinoethanol is a chemical compound with the molecular formula C6H13NO2. It is a primary alcohol where one of the methyl hydrogens in ethanol is replaced by a morpholin-4-yl group. This compound is a transparent, colorless to yellow liquid and is known for its use as an intermediate in organic chemical synthesis .
Scientific Research Applications
2-Morpholinoethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is a key intermediate in the synthesis of drugs like mycophenolate mofetil and pholcodine.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Safety and Hazards
Mechanism of Action
Target of Action
2-Morpholinoethanol is a potent inhibitor of the enzyme nitric oxide synthase . This enzyme plays a crucial role in the synthesis of nitric oxide, a molecule that regulates many physiological processes such as inflammation and blood flow .
Mode of Action
As an inhibitor of nitric oxide synthase, this compound interacts with the enzyme and prevents it from synthesizing nitric oxide . This interaction and the resulting decrease in nitric oxide production can lead to changes in physiological processes regulated by nitric oxide.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthesis pathway . By inhibiting nitric oxide synthase, this compound disrupts this pathway, leading to a decrease in nitric oxide levels. The downstream effects of this disruption can include changes in inflammation and blood flow, among other physiological processes.
Pharmacokinetics
Its solubility in water suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary molecular effect of this compound’s action is the inhibition of nitric oxide synthase and the subsequent decrease in nitric oxide production . On a cellular level, this can lead to changes in processes regulated by nitric oxide, such as inflammation and blood flow. Additionally, this compound has been shown to induce repair in rat hepatocyte primary culture/DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH
Biochemical Analysis
Biochemical Properties
2-Morpholinoethanol is a morpholine derivative used in the preparation of ester prodrugs of naproxen . It has been shown to induce repair in rat hepatocyte primary culture/DNA
Molecular Mechanism
It is known that it is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Morpholinoethanol can be synthesized through the reaction of morpholine with ethylene oxide. The process involves passing ethylene oxide gas into morpholine while maintaining the temperature below 20°C. After the reaction is complete, the mixture is heated to remove water, and the remaining liquid is distilled under reduced pressure to collect this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form morpholine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Comparison with Similar Compounds
- 4-(2-Hydroxyethyl)morpholine
- 2-Morpholinoethanamine
- 4-(2-Chloroethyl)morpholine
Comparison: 2-Morpholinoethanol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it has a broader spectrum of biological activities and is more versatile in organic synthesis .
Properties
IUPAC Name |
2-morpholin-4-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDCBRMNNSAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022090 | |
Record name | 4-(2-Hydroxyethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Morpholineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
622-40-2 | |
Record name | 4-Morpholineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Morpholinoethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholineethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(2-Hydroxyethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-morpholinoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-MORPHOLINOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY5IL94D3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Morpholinoethanol in the context of these research papers?
A1: this compound serves as a crucial reagent in the synthesis of mycophenolate mofetil (MMF) [, , , ]. MMF is an immunosuppressant drug, and this compound acts as the esterifying alcohol, reacting with mycophenolic acid to form the final MMF molecule.
Q2: Are there any advantages to using this compound in the synthesis of MMF compared to other methods?
A2: Yes, research indicates several advantages. Utilizing this compound in MMF synthesis, particularly under optimized conditions with butyl ether as a solvent and 1-ethyl-3-methylimidazolium bromide for purification, leads to a more efficient process []. This method results in shorter reaction times, higher product purity (99%), impressive yields (84%), and reduced costs compared to some alternative synthetic routes.
Q3: Beyond MMF synthesis, how else does this compound interact with metals?
A3: this compound exhibits coordination behavior with various metal ions. Studies have shown its ability to form complexes with cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and mercury(II) []. In these complexes, this compound can act as a unidentate ligand, binding through its nitrogen atom, or as a bidentate ligand, coordinating through both nitrogen and oxygen atoms.
Q4: Can you elaborate on the reaction conditions used for synthesizing mycophenolate mofetil with this compound?
A4: Certainly. Several research papers highlight specific reaction parameters [, , , ]. One optimized method involves reacting mycophenolic acid with a slight excess of this compound in butyl ether under a nitrogen atmosphere []. This reaction proceeds with azeotropic water removal. Another approach utilizes a lipase enzyme from Candida antarctica (CALB) to catalyze the transesterification of ethyl mycophenolate with this compound in toluene []. This enzymatic method demonstrates high selectivity for the desired esterification, leaving other functional groups on the mycophenolic acid molecule untouched.
Q5: What are the implications of the different coordination modes of this compound?
A5: The varying coordination behavior of this compound significantly influences the properties and structures of the resulting metal complexes []. For instance, in mercury(II) complexes, this compound coordinates solely through the nitrogen atom, leading to ionic complexes. Conversely, with other metals like cobalt(II), nickel(II), and copper(II), it behaves as a bidentate ligand, potentially contributing to the formation of six-coordinate complexes around these metal centers.
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